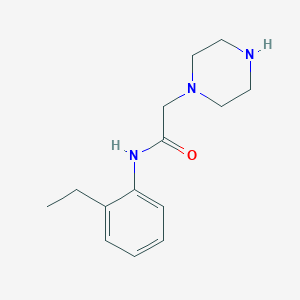

![molecular formula C17H16ClN5O B2690148 5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole CAS No. 1252857-01-4](/img/structure/B2690148.png)

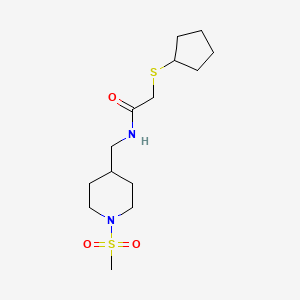

5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole” is a complex organic compound . It contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, and an indole moiety, which is a fused bicyclic structure containing a benzene ring and a pyrrole ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of 1-(2-Pyrimidyl)piperazine as a starting reagent . This compound can be used as a derivatization reagent for the carboxyl groups on peptides, and as a starting reagent for the synthesis of various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of “5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole” is complex, with several functional groups. It contains a piperazine ring, a pyrimidine ring, and an indole ring . The presence of these rings suggests that the compound may exhibit aromaticity, a property that often contributes to the stability and reactivity of organic compounds .

Scientific Research Applications

Fungicidal Activity

Pyrimidinamine derivatives, which include compounds similar to “5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole”, have been found to exhibit excellent fungicidal activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Resistance to Pesticide Evolution

These compounds are also of interest because of the increasing evolution of pesticide resistance. The resistance of pyrimidinamine fungicides has not been reported so far, making them a potential solution to this growing problem .

Control of Corn Rust

One of the compounds in this family has shown a significant control effect on corn rust, a common disease in corn crops . This suggests that “5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole” could potentially be used in similar applications.

Synthesis of Pyrimido[1,2-a]indoles

“5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole” could potentially be used in the synthesis of pyrimido[1,2-a]indoles . These compounds are known for their biological activity and are used as active pharmaceutical ingredients .

Derivatization Reagent for Carboxyl Groups

This compound could potentially be used as a derivatization reagent for the carboxyl groups on peptides . This could be particularly useful during the spectrophotometric analysis of phosphopeptides .

Anti-fibrosis Activity

Some compounds similar to “5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole” have shown better anti-fibrosis activity than some existing drugs . This suggests that this compound could potentially be used in the treatment of fibrosis.

properties

IUPAC Name |

(5-chloro-1H-indol-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c18-13-2-3-14-12(10-13)11-15(21-14)16(24)22-6-8-23(9-7-22)17-19-4-1-5-20-17/h1-5,10-11,21H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCKPBAMRDGPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2690067.png)

![3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B2690068.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690070.png)

![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)

![8-Cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2690075.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)

![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)